molecular formula C4H5ClFNO3S B13594510 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride

3-(Fluorosulfonyl)azetidine-1-carbonyl chloride

Katalognummer: B13594510
Molekulargewicht: 201.60 g/mol
InChI-Schlüssel: XRMQOIGFQYLNAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Analyse Chemischer Reaktionen

3-(Fluorosulfonyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: It can participate in addition reactions with various reagents to form new compounds.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Fluorosulfonyl)azetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

3-(Fluorosulfonyl)azetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:

    Azetidine-1-carbonyl chloride: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.

    3-(Chlorosulfonyl)azetidine-1-carbonyl chloride: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties.

Eigenschaften

Molekularformel

C4H5ClFNO3S

Molekulargewicht

201.60 g/mol

IUPAC-Name

3-fluorosulfonylazetidine-1-carbonyl chloride

InChI

InChI=1S/C4H5ClFNO3S/c5-4(8)7-1-3(2-7)11(6,9)10/h3H,1-2H2

InChI-Schlüssel

XRMQOIGFQYLNAK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(=O)Cl)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.